5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both oxadiazole and morpholine moieties. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the morpholine-4-sulfonyl group imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Mechanism of Action
Target of Action
The compound is part of a class of molecules that have been synthesized for their potential biological activity .
Mode of Action
The compound is a derivative of 1,2,3-thiadiazole and N’-sulfonylamidine . These classes of compounds are known to exhibit various biological activities, including antibacterial and antiresorptive effects . The presence of two morpholine rings in the molecule is expected to increase its solubility in organic solvents, which could facilitate the characterization of its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(morpholine-4-sulfonyl)benzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium azide or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives of the parent compound.
Scientific Research Applications
5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
- 5-[3-(Morpholine-4-sulfonyl)-phenyl]-4-(4-trifluoromethoxy-phenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol stands out due to its unique combination of the oxadiazole and morpholine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further highlight its uniqueness.
Properties
IUPAC Name |
5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c16-21(17,15-4-6-18-7-5-15)10-3-1-2-9(8-10)11-13-14-12(20)19-11/h1-3,8H,4-7H2,(H,14,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPILHVKCRFDKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332719 |
Source
|
Record name | 5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26724259 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
565194-87-8 |
Source
|
Record name | 5-(3-morpholin-4-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801332719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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